molecular formula C11H8INO2 B13666894 Methyl 5-iodoquinoline-8-carboxylate

Methyl 5-iodoquinoline-8-carboxylate

Cat. No.: B13666894
M. Wt: 313.09 g/mol
InChI Key: DEMCTHILCXSTSX-UHFFFAOYSA-N
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Description

Methyl 5-iodoquinoline-8-carboxylate: is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features an iodine atom at the 5th position and a carboxylate ester group at the 8th position on the quinoline ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-iodoquinoline-8-carboxylate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinoline ring. The carboxylate group can then be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products .

Mechanism of Action

The mechanism of action of methyl 5-iodoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its quinoline core. The iodine atom and carboxylate group can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.

    5-Chloroquinoline-8-carboxylate: A similar compound with a chlorine atom instead of iodine.

Uniqueness: Methyl 5-iodoquinoline-8-carboxylate is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new pharmaceuticals and industrial materials .

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 5-iodoquinoline-8-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3

InChI Key

DEMCTHILCXSTSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)I)C=CC=N2

Origin of Product

United States

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